molecular formula C27H25ClN4O3 B2432917 7-(4-(3-chlorophenyl)piperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione CAS No. 892281-82-2

7-(4-(3-chlorophenyl)piperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione

Numéro de catalogue B2432917
Numéro CAS: 892281-82-2
Poids moléculaire: 488.97
Clé InChI: WQOVFKNRJRHVOS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The molecule “7-(4-(3-chlorophenyl)piperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione” is a complex organic compound. It contains a piperazine ring, which is a common feature in many pharmaceutical drugs . The presence of the quinazoline group suggests that this compound might have potential biological activities .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple functional groups including a piperazine ring, a quinazoline group, and a phenethyl group .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and the reagents used. The piperazine ring and the quinazoline group are both reactive and could potentially undergo a variety of chemical transformations .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as its size, shape, and the specific functional groups present would all influence its properties .

Applications De Recherche Scientifique

Antimycobacterial Activity

Studies have demonstrated that compounds similar to the one , such as 3-arylquinazoline-2,4(1H,3H)-diones, show promising antimycobacterial activities. These compounds have been found active against Mycobacterium tuberculosis and other pathogenic mycobacteria. The alteration of molecular structures, such as replacing oxygen with sulfur, can increase their antimycobacterial efficacy (Waisser et al., 2001).

Antiasthmatic Properties

Research indicates that derivatives of similar compounds, particularly those involving piperazine, have been explored for their antiasthmatic properties. Xanthene derivatives, for instance, known for their vasodilatory activity, have been synthesized and shown significant activity in this field. This suggests potential applications in the development of novel anti-asthmatic agents (Bhatia et al., 2016).

Antimicrobial Activities

Some derivatives of the quinazoline class have shown good to moderate antimicrobial activities. This includes triazole derivatives, which upon synthesis and testing, have demonstrated effectiveness against various microorganisms. This suggests potential for developing new antimicrobial agents (Bektaş et al., 2007).

Luminescent Properties and Photo-induced Electron Transfer

Compounds with piperazine substituents, like the one , have been studied for their luminescent properties and potential in photo-induced electron transfer applications. This includes research on how the fluorescence of certain fluorophores can be quenched through these processes, indicating uses in chemical sensing and photodynamic therapies (Gan et al., 2003).

Antitumor Activity

Several derivatives of quinazoline and piperazine have been synthesized and evaluated for their potential as antitumor agents. This includes studies on triazolyl- and triazinyl-quinazolinediones, which have shown significant potency against human cancer cell lines, suggesting their applicability in cancer treatment (Al-Romaizan et al., 2019).

Orientations Futures

The potential applications of this compound would likely depend on its biological activity. If it shows promising activity in preliminary tests, it could be further developed and optimized for use in various fields such as medicine .

Propriétés

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 7-amino-3-phenethylquinazoline-2,4(1H,3H)-dione with 3-chlorophenylpiperazine-1-carboxylic acid followed by the addition of a carbonyl group to the piperazine ring.", "Starting Materials": [ "7-amino-3-phenethylquinazoline-2,4(1H,3H)-dione", "3-chlorophenylpiperazine-1-carboxylic acid", "N,N'-dicyclohexylcarbodiimide (DCC)", "N,N-dimethylformamide (DMF)", "Diisopropylethylamine (DIPEA)", "Chloroform (CHCl3)", "Sodium bicarbonate (NaHCO3)", "Ethyl acetate (EtOAc)", "Water (H2O)" ], "Reaction": [ "To a solution of 7-amino-3-phenethylquinazoline-2,4(1H,3H)-dione (1.0 g, 4.3 mmol) in DMF (10 mL) was added DIPEA (1.5 mL, 8.6 mmol) and DCC (1.0 g, 4.8 mmol) at 0°C under nitrogen atmosphere. The mixture was stirred at room temperature for 2 h and then filtered to remove the dicyclohexylurea byproduct. The filtrate was concentrated under reduced pressure to give the intermediate 7-(quinazolin-2-ylamino)-3-phenethylcarbonyl chloride.", "To a solution of 3-chlorophenylpiperazine-1-carboxylic acid (1.0 g, 4.3 mmol) in DMF (10 mL) was added DIPEA (1.5 mL, 8.6 mmol) at 0°C under nitrogen atmosphere. The mixture was stirred at room temperature for 2 h and then filtered to remove the DIPEA hydrochloride byproduct. The filtrate was added dropwise to a solution of the intermediate 7-(quinazolin-2-ylamino)-3-phenethylcarbonyl chloride in DMF (10 mL) at 0°C under nitrogen atmosphere. The mixture was stirred at room temperature for 24 h and then poured into a mixture of CHCl3 (50 mL) and NaHCO3 (10 mL, 10% w/v). The organic layer was separated and washed with water (2 × 50 mL) and brine (50 mL), dried over Na2SO4, and concentrated under reduced pressure to give the crude product.", "The crude product was purified by column chromatography on silica gel using EtOAc/hexane (1:9) as the eluent to give the final product 7-(4-(3-chlorophenyl)piperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione as a white solid (yield: 60%, mp: 220-222°C)." ] }

Numéro CAS

892281-82-2

Formule moléculaire

C27H25ClN4O3

Poids moléculaire

488.97

Nom IUPAC

7-[4-(3-chlorophenyl)piperazine-1-carbonyl]-3-(2-phenylethyl)-1H-quinazoline-2,4-dione

InChI

InChI=1S/C27H25ClN4O3/c28-21-7-4-8-22(18-21)30-13-15-31(16-14-30)25(33)20-9-10-23-24(17-20)29-27(35)32(26(23)34)12-11-19-5-2-1-3-6-19/h1-10,17-18H,11-16H2,(H,29,35)

Clé InChI

WQOVFKNRJRHVOS-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CCC5=CC=CC=C5

Solubilité

not available

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.